N-(4-Aminophenyl)-3,3-dimethylbutanamide Exhibits 9-Fold Greater NAAA Inhibition Potency than N-(4-Aminophenyl)-N,3-dimethylbutanamide
In a fluorogenic assay using activated human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with PAMCA and N-4-methylcoumarin substrate, N-(4-aminophenyl)-3,3-dimethylbutanamide inhibited NAAA with an IC₅₀ of 0.350 nM [1]. Under comparable assay conditions, the closely related analog N-(4-aminophenyl)-N,3-dimethylbutanamide exhibited an IC₅₀ of 3.20 nM [2]. This represents a 9.1-fold greater potency for the 3,3-dimethyl-substituted compound relative to its N-methylated analog.
| Evidence Dimension | NAAA inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.350 nM |
| Comparator Or Baseline | N-(4-aminophenyl)-N,3-dimethylbutanamide: 3.20 nM |
| Quantified Difference | 9.1-fold greater potency |
| Conditions | Activated human NAAA; fluorogenic PAMCA and N-4-methylcoumarin substrate; 90 min incubation; fluorescence-based assay |
Why This Matters
The ~9-fold difference in NAAA inhibition potency directly impacts the concentration required for target engagement, affecting experimental design, compound consumption, and the ability to achieve meaningful in vitro or in vivo modulation of NAAA-mediated pathways.
- [1] BindingDB. BDBM50538919 (CHEMBL4633233): IC₅₀ = 0.350 nM against activated human NAAA. BindingDB, University of California San Diego. View Source
- [2] BindingDB. BDBM50538912 (CHEMBL4643588): IC₅₀ = 3.20 nM against activated human NAAA. BindingDB, University of California San Diego. View Source
